5-Fluoro-2-phenylsulfanyl-phenylamine
Description
5-Fluoro-2-phenylsulfanyl-phenylamine is an aromatic amine derivative featuring a fluorine atom at the 5-position and a phenylsulfanyl (thioether) group at the 2-position of the benzene ring. The fluorine substituent introduces electron-withdrawing effects, while the phenylsulfanyl group contributes steric bulk and moderate electron-donating properties via sulfur’s lone pairs. However, direct experimental data on its synthesis, biological activity, or physicochemical properties are absent in the provided evidence, necessitating inferences from structurally related analogs.
Properties
CAS No. |
329217-09-6 |
|---|---|
Molecular Formula |
C12H10FNS |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-fluoro-2-phenylsulfanylaniline |
InChI |
InChI=1S/C12H10FNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 |
InChI Key |
KKBOAEOPDADJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Substituent Analysis
Key Observations :
- Solubility : Sulfonyl-containing compounds (e.g., ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the thioether in the target compound likely reduces solubility .
Enzymatic Interactions and Metabolic Pathways
Table 2: Enzyme Specificity and Substrate Cleavage
Research Findings :
- Sulfonyl-substituted compounds (e.g., 5-Fluoro-2-methanesulfonyl-benzylamine HCl) are cleaved by dThd phosphorylases in mouse liver and HeLa cells, producing bioactive metabolites like 5-fluorouracil .
- The phenylsulfanyl group in the target compound may resist cleavage by uridine-deoxyuridine phosphorylases due to steric and electronic differences, prolonging its half-life in vivo.
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